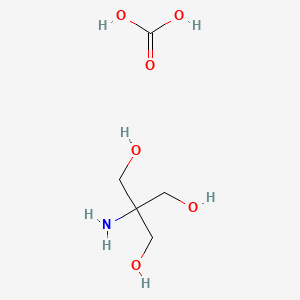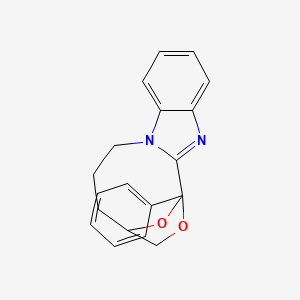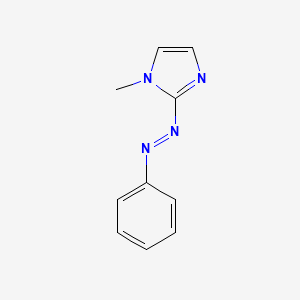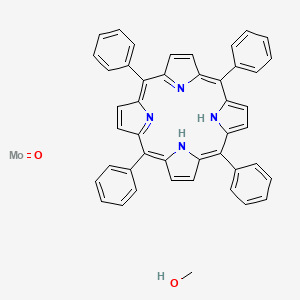
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their unique chemical properties and their ability to mimic the functions of natural enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin typically involves the reaction of 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with a molybdenum precursor in the presence of methanol. One common method involves reacting 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with molybdenum trioxide (MoO3) in phenol at elevated temperatures . The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient purification techniques, and ensuring the safety and environmental compliance of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its molybdenum center.
Reduction: It can also undergo reduction reactions, where the molybdenum center plays a crucial role.
Substitution: The compound can undergo substitution reactions, particularly at the peripheral phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo-molybdenum species, while reduction reactions could produce reduced molybdenum complexes .
Applications De Recherche Scientifique
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin exerts its effects involves its molybdenum center, which can undergo various oxidation states. This allows the compound to participate in redox reactions, facilitating the transfer of electrons. The porphyrin ring structure also plays a role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin zinc: This compound is similar in structure but contains zinc instead of molybdenum.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin manganese: This compound contains manganese and is used in the development of solar cells.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin rhenium: This compound contains rhenium and is studied for its stability and spectral properties.
Uniqueness
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is unique due to its molybdenum center, which provides distinct redox properties and catalytic capabilities. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .
Propriétés
Numéro CAS |
74751-79-4 |
|---|---|
Formule moléculaire |
C45H34MoN4O2 |
Poids moléculaire |
758.7 g/mol |
Nom IUPAC |
methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.CH4O.Mo.O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;;/h1-28,45-46H;2H,1H3;; |
Clé InChI |
UNUQEEOFKDKAAL-UHFFFAOYSA-N |
SMILES canonique |
CO.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.O=[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


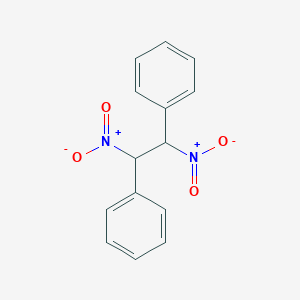
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)
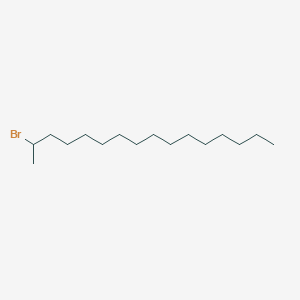


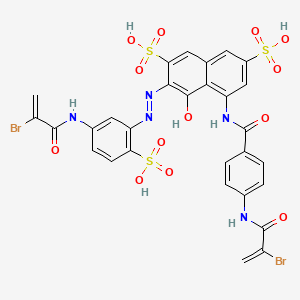
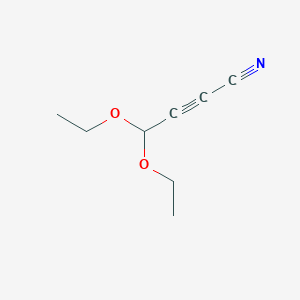
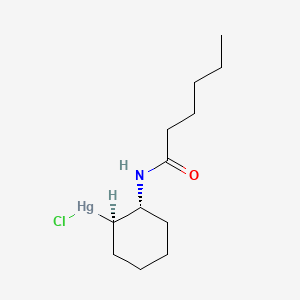
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

